Methyl 4-bromo-3-methoxy-2-methylbenzoate
Overview
Description
“Methyl 4-bromo-3-methoxy-2-methylbenzoate” is a chemical compound that belongs to the class of benzoic acid. It is also known as Bromo-methoxy-methylbenzoic acid. The molecular formula of this compound is C10H11BrO3 and its molecular weight is 259.1 g/mol .
Synthesis Analysis
Methyl 4-bromo-3-methylbenzoate, an aromatic ester, undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . It may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .Molecular Structure Analysis
The SMILES string of this compound isCOC(=O)c1ccc(Br)c(C)c1
. The InChI key is GTZTYNPAPQKIIR-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Coordination Polymers
“Methyl 4-bromo-3-methoxy-2-methylbenzoate” could potentially be used in the synthesis of coordination polymers . Coordination polymers have attracted ever-growing research interest as a new kind of potential photocatalyst because of their unique properties of designable structure .
Photocatalytic Activity
This compound could be used in research related to photocatalysis . Photocatalysis is a promising technique for biodegradation and pollution control . Coordination polymers have recently received much attention because of their potential applications in the fields of photochemistry .
Wastewater Treatment
The compound could be used in the development of new and more effective water purification technologies . Photocatalysis holds great promise as an efficient and sustainable oxidation technology for application in wastewater treatment .
Organic Decomposition
“Methyl 4-bromo-3-methoxy-2-methylbenzoate” could be used in research related to the decomposition of organic compounds . Photocatalysis involves oxidation and reduction reactions with the help of photo-emitted charge pairs under light .
Pollution Control
This compound could be used in research related to pollution control . Photocatalysis creates strong oxidation agent to breakdown any organic matter to carbon dioxide and water in the presence of photocatalyst, light and water .
Material Science
“Methyl 4-bromo-3-methoxy-2-methylbenzoate” could be used in material science research . Coordination polymers have recently received much attention because of their potential applications in the fields of molecular magnetism, gas storage, heterogeneous catalysis and nonlinear optics .
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-3-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPPRTUMXZNOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203751 | |
Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1149388-20-4 | |
Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149388-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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